(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
The compound (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a benzothiazole-derived molecule characterized by:
- A benzo[d]thiazol-2(3H)-ylidene core with a 6-methyl substituent.
- A 3-(2-methoxyethyl) group attached to the thiazole nitrogen.
- A 2-(methylsulfonyl)benzamide moiety linked via an imine bond.
The methylsulfonyl group enhances solubility and binding affinity to hydrophobic protein pockets, while the methoxyethyl chain may improve bioavailability .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-8-9-15-16(12-13)26-19(21(15)10-11-25-2)20-18(22)14-6-4-5-7-17(14)27(3,23)24/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEOAFAOLOBATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic compound notable for its complex structure, which includes a thiazole moiety and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The unique combination of functional groups may enhance its interaction with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The presence of the thiazole ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer effects. The methylsulfonyl group serves to improve solubility and potentially enhance pharmacokinetic properties, while the methoxyethyl substituent may influence the compound's bioactivity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising antiproliferative activity against various cancer cell lines. In a comparative analysis, compounds with similar structural features demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines such as MCF-7 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.2 | HCT 116 |
| Compound B | 3.1 | MCF-7 |
| Compound C | 4.8 | HEK 293 |
| Compound D | 1.2 | MCF-7 |
The observed activity may be attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cancer progression.
Antimicrobial Activity
In addition to anticancer properties, compounds derived from benzo[d]thiazole frameworks have also been reported to exhibit antimicrobial activity. For example, some derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound E | 8 | E. faecalis |
| Compound F | 16 | S. aureus |
| Compound G | 32 | E. coli |
These findings suggest that the incorporation of specific substituents can enhance the antimicrobial efficacy of thiazole-containing compounds.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, which can disrupt critical metabolic pathways in cancer cells or bacteria.
- Induction of Apoptosis : Some compounds may trigger apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Antioxidant Properties : Certain derivatives exhibit antioxidant activities that can protect normal cells from oxidative stress while selectively targeting malignant cells .
Case Studies
A recent study investigated the synthesis and biological evaluation of various benzo[d]thiazole derivatives, including those similar to this compound. The results indicated that modifications at specific positions on the thiazole ring significantly influenced both anticancer and antimicrobial activities .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The thiazole moiety is well-documented for its anticancer properties. Research indicates that compounds containing thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suggests potential efficacy against various cancer types due to its ability to interact with biological targets involved in cell proliferation and survival pathways .
1.2 Antimicrobial Properties
The compound's sulfonamide group enhances its solubility and may improve its antibacterial activity. Studies have shown that related compounds exhibit significant antimicrobial effects against a range of pathogens, making this compound a candidate for further investigation as an antimicrobial agent .
1.3 Neuroprotective Effects
Preliminary studies suggest that benzothiazole derivatives can cross the blood-brain barrier, indicating potential neuroprotective effects. This property is critical for developing treatments for neurodegenerative diseases such as Alzheimer's disease, where amyloid binding is essential . The compound's ability to bind specifically to amyloid proteins could be explored for therapeutic applications in neurodegenerative disorders.
Pharmacological Applications
2.1 Drug Formulation
The compound can be formulated for various administration routes, including oral and intravenous delivery. Its pharmacokinetic properties, influenced by the methylsulfonyl group, may enhance absorption and bioavailability . This aspect is vital for developing effective drug formulations aimed at maximizing therapeutic outcomes.
2.2 Targeted Therapy
Given its structural characteristics, this compound can be investigated as part of targeted therapy regimens in cancer treatment or other diseases characterized by specific biomolecular targets .
Environmental Applications
3.1 Environmental Risk Assessment
The environmental impact of pharmaceuticals is an area of growing concern. The compound's ionizable nature may influence its environmental behavior, necessitating thorough risk assessments to understand its fate in ecosystems . Studies on similar compounds have highlighted the importance of assessing their persistence and bioaccumulation potential.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Contains thiazole ring | Anticancer, antimicrobial |
| Sulfonamide Compounds | Contains sulfonamide group | Antibacterial |
| Benzamide Derivatives | Contains amide bond | Diverse therapeutic potentials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (Patent EP3348550A1)
- Key Features :
- Substituents: Trifluoromethyl at position 6, methoxyphenyl/trimethoxyphenyl acetamide.
- Bioactivity: Demonstrated antitumor and kinase-inhibitory properties.
- Comparison :
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone
- Key Features :
- Comparison: The benzothiazolone core lacks the imine bond present in the target compound, reducing conformational rigidity.
N-(Benzo[d]thiazol-2-yl)benzamide (Compound 3ar)
- Synthesized via oxidative coupling (57% yield) .
- Comparison: The absence of a 6-methyl group and methoxyethyl chain results in lower lipophilicity (calculated logP ~2.1 vs.
Bioactivity Profile Correlation (Data Mining Analysis)
A study analyzing 37 small molecules found that compounds with structural similarities cluster into groups with congruent bioactivity profiles and protein targets . For example:
Structure-Activity Relationship (SAR) Insights
- Methoxyethyl Chain: Enhances solubility (cLogS: -3.2 vs. -4.8 for non-ethoxy analogs) and prolongs half-life in metabolic assays .
- Methylsulfonyl Group : Increases affinity for sulfonamide-binding enzymes (e.g., COX-2 inhibition IC₅₀: 0.8 μM vs. 5.2 μM for acetamide analogs) .
- 6-Methyl Substituent : Reduces steric hindrance, improving binding to planar active sites (e.g., DNA topoisomerases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
